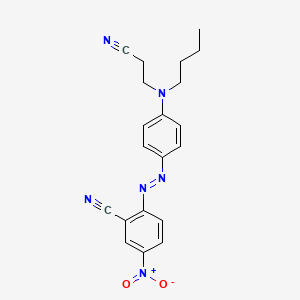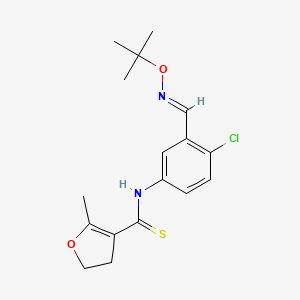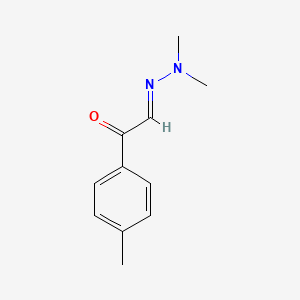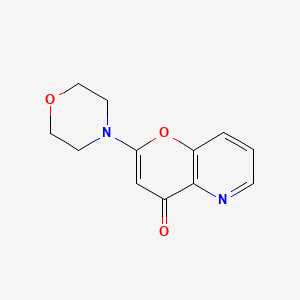
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a morpholine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- can be achieved through a multi-step process involving the formation of the pyrano-pyridinone core followed by the introduction of the morpholine group. One common method involves the condensation of a pyridine derivative with a suitable aldehyde under acidic conditions to form the pyrano-pyridinone core. The morpholine group is then introduced via nucleophilic substitution using morpholine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine group or the pyrano-pyridinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a halide leaving group.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing the morpholine or other substituents.
科学的研究の応用
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: A similar compound with a dihydro-pyrano-pyridinone core.
4H-Pyrano(2,3-b)pyridin-4-one: Another related compound with a different substitution pattern.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it distinct from other pyrano-pyridinone derivatives and allows for unique applications in various fields.
特性
CAS番号 |
148190-27-6 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC名 |
2-morpholin-4-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C12H12N2O3/c15-9-8-11(14-4-6-16-7-5-14)17-10-2-1-3-13-12(9)10/h1-3,8H,4-7H2 |
InChIキー |
DVUCREFOAALIEX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


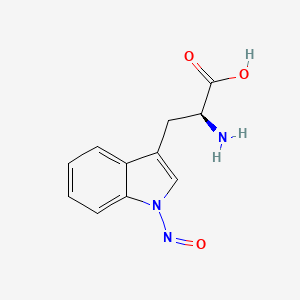
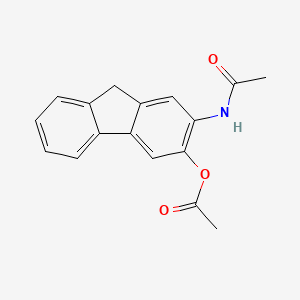

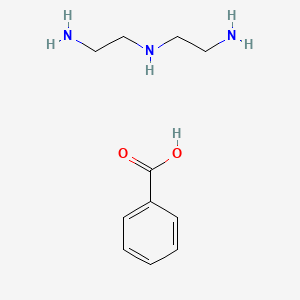
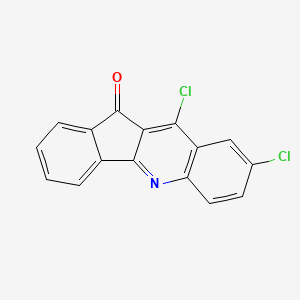

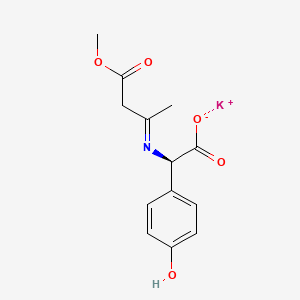
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


